Ab-chminaca metabolite M4

Forensic Toxicology Postmortem Analysis Quantitative LC-MS/MS

Essential analytical reference standard (CAS 1271630-11-5) for the precise quantification of the synthetic cannabinoid AB-CHMINACA in forensic and clinical toxicology. This metabolite (M4) is the specific terminal amide hydrolysis product, serving as a stable, confirmatory marker that eliminates the risk of false negatives or inaccurate quantification when compared to other metabolites (e.g., M1/M2). Indispensable for validated LC-MS/MS methods in hair and blood analysis, this ≥98% pure standard ensures scientific integrity and legal defensibility in workplace, criminal, and postmortem investigations. Packaged for direct use in research and forensic applications.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 1271630-11-5
Cat. No. B593212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAb-chminaca metabolite M4
CAS1271630-11-5
Synonyms1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O
InChIInChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)
InChIKeyDVXHKIOGZJHOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-CHMINACA Metabolite M4 (CAS 1271630-11-5): A Critical Analytical Reference Standard for Forensic Toxicology and Drug Monitoring


AB-CHMINACA metabolite M4, chemically designated as 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid [1], is a major hydrolytic metabolite of the synthetic cannabinoid AB-CHMINACA. It serves as an essential analytical reference standard for the detection and quantification of AB-CHMINACA abuse in forensic and clinical toxicology . Its formation, involving the replacement of the carboxamide-linked aminocarbonyl-2-methylpropyl side chain with a carboxyl group [2], renders it a specific and stable marker of parent drug consumption, distinct from other metabolic products.

Why Generic Substitution of AB-CHMINACA Metabolite M4 is Scientifically Invalid for Forensic Quantification


The metabolic pathway of AB-CHMINACA is complex, yielding over twenty-six distinct metabolites including mono-hydroxylated, di-hydroxylated, carboxylated, and glucuronidated species [1]. While some metabolites like M1 (4-hydroxycyclohexylmethyl AB-CHMINACA) and M3 (N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine) are prominent in urine [2], their presence or abundance does not equate to M4. M4 is a unique terminal amide hydrolysis product [3]. Critically, the relative concentrations of these metabolites vary drastically across biological matrices; for instance, M2 (a hydroxylated metabolite) is the most abundant in blood [4], while M4 is a major marker in hair [5]. Therefore, substituting M4 with another AB-CHMINACA metabolite or a structurally similar compound would lead to inaccurate quantification, false negative results, and misidentification of the parent drug, compromising the scientific integrity of forensic and clinical analyses.

AB-CHMINACA Metabolite M4: Quantitative Differentiation from In-Class Metabolites and Parent Drug


Distinct Concentration Profile in Postmortem Blood: M4 vs. M2 and Parent AB-CHMINACA

In a fatal intoxication case, M4 was quantified at a significantly lower concentration in postmortem blood compared to the other major metabolite, M2, and the parent drug. Toxicological analysis using validated LC-MS/MS methods revealed AB-CHMINACA at 7.61 ± 0.59 ng/mL, M2 at 56.73 ± 4.16 ng/mL, and M4 at 2.29 ± 0.14 ng/mL [1]. This stark difference in abundance (M2 is approximately 25 times more concentrated than M4) is crucial for understanding the drug's metabolic profile postmortem and selecting the appropriate analytical target based on the matrix and time since death.

Forensic Toxicology Postmortem Analysis Quantitative LC-MS/MS Metabolite Ratio

M4 as a Predominant Metabolite in Hair: Comparison to M2 and Parent Drug

In contrast to blood, M4 is a major metabolite in human hair, making it a critical analyte for retrospective analysis of AB-CHMINACA exposure. A validated LC-MS/MS method applied to 37 authentic hair samples from suspected synthetic cannabinoid users detected AB-CHMINACA, M2, and M4 [1]. While the parent drug concentration was the highest, M2 was greater than M4 in all samples, confirming both M2 and M4 as the major metabolites in this matrix [1]. The detection of M4 in hair, alongside M2, provides robust evidence of chronic use and aids in interpreting analytical findings where the parent drug may be absent or at low levels.

Hair Analysis Chronic Drug Use Forensic Chemistry LC-MS/MS Quantification

M4 is Absent in Urine: Differential Excretion Profile vs. M1 and M3

A key differentiator for M4 is its near absence in urine, in stark contrast to other AB-CHMINACA metabolites. Analysis of an authentic urine specimen from an abuser using eight reference standards identified only two metabolites: M1 (52.8 ± 3.44 ng/mL) and M3 (41.3 ± 5.04 ng/mL) [1]. M4 was not detected, indicating it is either not excreted in significant quantities in urine or is extensively metabolized further. This contrasts sharply with its presence in blood and hair, highlighting the matrix-specific utility of this reference standard.

Urinalysis Metabolic Profiling Forensic Toxicology Excretion Patterns

M4 is a Carboxylated Metabolite, Distinct from the More Abundant Hydroxylated Metabolites (e.g., M2)

AB-CHMINACA metabolism is primarily driven by cytochrome P450 (CYP) enzymes, yielding numerous hydroxylated metabolites [1]. M4, however, is a carboxylated metabolite, likely produced by amidase enzymes rather than CYPs [1]. This fundamental difference in formation mechanism results in a distinct molecular structure (C15H18N2O2, MW 258.3) compared to hydroxylated metabolites like M2 [2]. This structural uniqueness is the basis for its specific chromatographic and mass spectrometric behavior, enabling it to be resolved and identified from the complex mixture of hydroxylated species in a biological sample.

Metabolic Pathway Phase I Metabolism Structural Differentiation Enzyme Specificity

Availability of a Stable Isotope-Labeled Internal Standard (M4-d4) for Accurate Quantification

A deuterated analog, AB-CHMINACA metabolite M4-d4 (CAS 2703812-37-5), is commercially available and intended for use as an internal standard for the quantification of M4 by GC- or LC-MS [1]. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects, extraction recovery, and instrument variability, thereby ensuring the highest accuracy and precision in quantitative bioanalysis . This analytical advantage is not universally available for all minor metabolites and significantly enhances the reliability of forensic and clinical data generated using M4.

Internal Standard Stable Isotope Labeling Quantitative LC-MS Matrix Effects

Optimal Procurement and Application Scenarios for AB-CHMINACA Metabolite M4 Reference Standard


Forensic Toxicology: Confirmatory Hair Analysis for Chronic AB-CHMINACA Use

This reference standard is indispensable for forensic laboratories performing hair analysis to document chronic AB-CHMINACA abuse. As demonstrated, M4 is consistently detected in authentic hair samples [1]. Its use, alongside a deuterated internal standard (M4-d4), allows for the development of a validated LC-MS/MS method that can withstand legal scrutiny. The data generated can differentiate between incidental exposure and chronic use, providing critical evidence in workplace drug testing, child custody, and criminal investigations where a long detection window is required.

Postmortem Toxicology: Interpreting Complex Metabolic Profiles in Fatal Intoxications

In cases of suspected AB-CHMINACA-related death, the presence of M4 in postmortem blood or tissue, though at lower concentrations than M2, serves as a valuable confirmatory marker [2]. Quantifying M4 alongside M2 and the parent drug allows forensic pathologists to build a comprehensive metabolic profile. The distinct concentration ratios (e.g., the high M2:M4 ratio) can provide insights into the time since drug use and help interpret the cause of death, especially when the parent drug concentration is low or absent.

Clinical Toxicology: Monitoring and Differentiating AB-CHMINACA Exposure in Emergency Settings

Clinical toxicology laboratories can utilize this standard to confirm AB-CHMINACA exposure in patients presenting with acute intoxication. While M4 is not a primary urinary marker, its detection in blood samples can differentiate AB-CHMINACA use from that of other synthetic cannabinoids with overlapping clinical presentations [3]. This precise identification is crucial for patient management, epidemiological surveillance, and the generation of accurate clinical data on emerging drugs of abuse.

Analytical Method Development and Validation for NPS Monitoring Programs

For academic and government laboratories involved in monitoring new psychoactive substances (NPS), M4 is a key target for developing and validating comprehensive analytical methods. Its unique carboxylated structure [4] and availability as a certified reference material make it a model compound for optimizing extraction protocols, chromatographic separation, and mass spectrometric detection parameters for similar synthetic cannabinoid metabolites. This standard is essential for building spectral libraries and ensuring inter-laboratory comparability of results in large-scale NPS surveillance programs.

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